(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone
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Overview
Description
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 4-(pyrrolidine-1-carbonyl)benzaldehyde under acidic or basic conditions. This reaction is followed by a series of purification steps, including recrystallization and chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Dimethoxyphenyl derivatives: Compounds with similar aromatic structures, such as 2,5-dimethoxybenzaldehyde.
Uniqueness
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is unique due to its combination of aromatic and heterocyclic structures. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other compounds with simpler structures.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-16-9-10-18(25-2)17(13-16)19(22)14-5-7-15(8-6-14)20(23)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYZVFMFXNKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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